molecular formula C16H11ClF3NOS B1301148 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one CAS No. 27312-94-3

3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one

Cat. No.: B1301148
CAS No.: 27312-94-3
M. Wt: 357.8 g/mol
InChI Key: FXICIRYKSSFPAZ-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one is a chemical compound with the molecular formula C16H11ClF3NOS. It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological activities. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one typically involves the reaction of 2-(trifluoromethyl)phenothiazine with 3-chloropropionyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2-(trifluoromethyl)phenothiazin-10-yl)ethanone
  • 3-Chloro-1-(2-(difluoromethyl)phenothiazin-10-yl)propan-1-one
  • 3-Chloro-1-(2-(trifluoromethyl)phenothiazin-10-yl)butan-1-one

Uniqueness

3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-chloro-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NOS/c17-8-7-15(22)21-11-3-1-2-4-13(11)23-14-6-5-10(9-12(14)21)16(18,19)20/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXICIRYKSSFPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365336
Record name 3-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27312-94-3
Record name 3-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27312-94-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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